molecular formula C12H18Cl2FN3O B6277672 N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride CAS No. 2032584-04-4

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B6277672
CAS No.: 2032584-04-4
M. Wt: 310.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often necessitate the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide: This compound has a similar structure but with the fluorine atom in a different position, which can affect its chemical properties and reactivity.

    N-(3-chlorophenyl)-2-(piperazin-1-yl)acetamide:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2032584-04-4

Molecular Formula

C12H18Cl2FN3O

Molecular Weight

310.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.